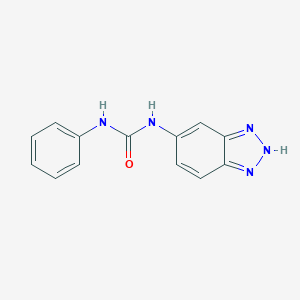
1-(1H-Benzotriazol-5-yl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Benzotriazol-5-yl)-3-phenylurea, commonly known as BPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPU is a heterocyclic compound that contains a benzotriazole ring and a urea group, which makes it a versatile molecule for different applications.
Applications De Recherche Scientifique
BPU has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, BPU has been shown to exhibit anticancer, antiviral, and antimicrobial activities. BPU has also been used as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for metals.
Mécanisme D'action
The mechanism of action of BPU is not well understood, but it is believed to involve the inhibition of various enzymes and proteins. BPU has been shown to inhibit the activity of topoisomerase II, which is a critical enzyme involved in DNA replication and cell division. BPU has also been shown to inhibit the activity of HIV-1 integrase, which is an enzyme involved in the replication of the HIV virus.
Effets Biochimiques Et Physiologiques
BPU has been shown to have significant biochemical and physiological effects. In vitro studies have shown that BPU can induce apoptosis, inhibit cell proliferation, and reduce the production of reactive oxygen species. BPU has also been shown to exhibit anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPU is its versatility in different applications. BPU can be easily modified to improve its properties for specific applications. However, one of the limitations of BPU is its low solubility in water, which can limit its use in certain applications.
Orientations Futures
There are many future directions for the study of BPU. One potential direction is the development of BPU-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is the development of BPU-based materials for various applications, including sensors, catalysts, and electronic devices. Additionally, further studies are needed to understand the mechanism of action of BPU and its potential toxicity in vivo.
Conclusion
In conclusion, 1-(1H-Benzotriazol-5-yl)-3-phenylurea is a versatile compound that has potential applications in various fields. The synthesis method of BPU is relatively simple, and it has been extensively studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry. BPU has significant biochemical and physiological effects, and there are many future directions for its study.
Méthodes De Synthèse
The synthesis of BPU involves the reaction between 5-aminobenzotriazole and phenyl isocyanate in the presence of a catalyst. The reaction yields BPU as a white crystalline solid with a melting point of 246-248°C. The synthesis method of BPU is relatively simple and can be easily scaled up for large-scale production.
Propriétés
Numéro CAS |
18811-70-6 |
|---|---|
Nom du produit |
1-(1H-Benzotriazol-5-yl)-3-phenylurea |
Formule moléculaire |
C13H11N5O |
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
1-(2H-benzotriazol-5-yl)-3-phenylurea |
InChI |
InChI=1S/C13H11N5O/c19-13(14-9-4-2-1-3-5-9)15-10-6-7-11-12(8-10)17-18-16-11/h1-8H,(H2,14,15,19)(H,16,17,18) |
Clé InChI |
POZVYOVYIZCFLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC3=NNN=C3C=C2 |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC2=CC3=NNN=C3C=C2 |
Autres numéros CAS |
18811-70-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



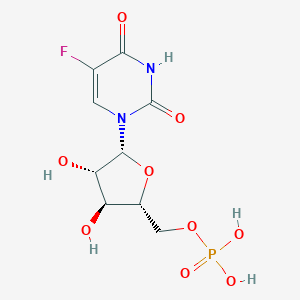
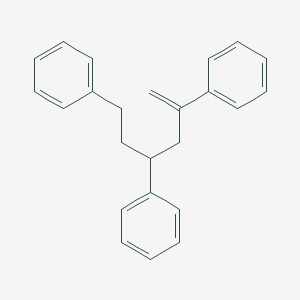
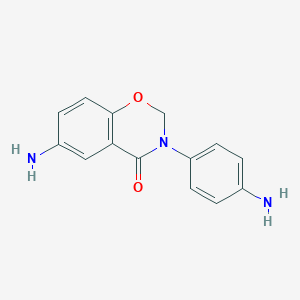
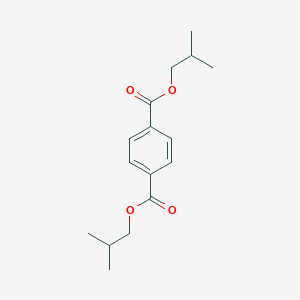
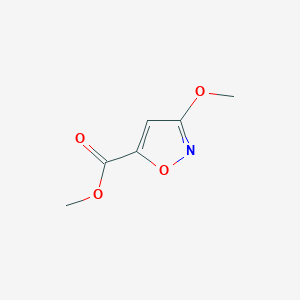
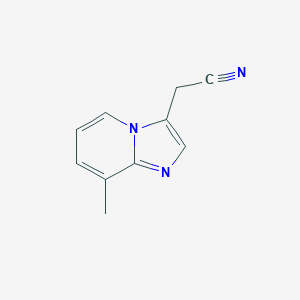
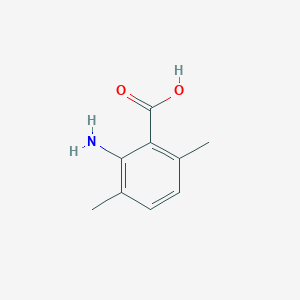
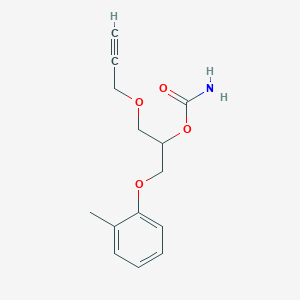
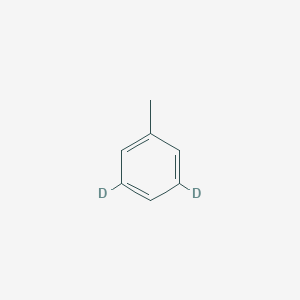
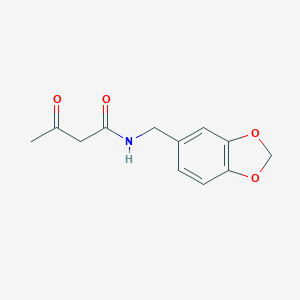
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)
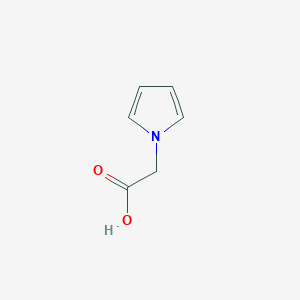

![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)